molecular formula C11H10N2O2 B6615121 Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate CAS No. 136633-61-9

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate

Cat. No.: B6615121
CAS No.: 136633-61-9
M. Wt: 202.21 g/mol
InChI Key: XLQQQEHSYHZOLQ-YFHOEESVSA-N
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Description

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is known for its unique structure, which includes a cyano group, a pyridine ring, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-pyridin-4-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQQEHSYHZOLQ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=NC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=NC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001181302
Record name 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136633-61-9
Record name 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136633-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001181302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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